molecular formula C20H20N4O B2708543 4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034536-34-8

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2708543
CAS No.: 2034536-34-8
M. Wt: 332.407
InChI Key: WZWBNGHHZJATRV-UHFFFAOYSA-N
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Description

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a propyl group and a pyrazinyl-pyridinyl moiety, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with propionyl chloride to form 4-propylbenzamide.

    Introduction of the Pyrazinyl-Pyridinyl Moiety: The next step involves the coupling of 4-propylbenzamide with 3-(pyridin-3-yl)pyrazine-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrazinyl-pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazinyl-pyridinyl derivatives.

Scientific Research Applications

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound may inhibit the function of key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The pyrazinyl-pyridinyl moiety is crucial for binding to the active site of the target enzyme, thereby disrupting its normal function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a propyl group and a pyrazinyl-pyridinyl moiety is not commonly found in similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-propyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-2-4-15-6-8-16(9-7-15)20(25)24-14-18-19(23-12-11-22-18)17-5-3-10-21-13-17/h3,5-13H,2,4,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBNGHHZJATRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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